molecular formula C31H32F3NO4 B7742366 MFCD02358730

MFCD02358730

Cat. No.: B7742366
M. Wt: 539.6 g/mol
InChI Key: HEOJIZBBVCKCCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD02358730 is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. It is known for its strong photoluminescent characteristics, which make it useful in various analytical and biomedical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD02358730 typically involves the use of carbon-based materials. One common method includes the functionalization of carbon dots with biguanide groups. This process involves the reaction of carbon dots with biguanide compounds under controlled conditions to achieve the desired functionalization .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of advanced reactors and continuous flow systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

MFCD02358730 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: It can also be reduced, often using reducing agents like sodium borohydride.

    Substitution: Substitution reactions can occur, particularly involving the biguanide functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenated compounds and nucleophiles are often involved in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized forms of the compound, while reduction typically results in the formation of reduced derivatives.

Scientific Research Applications

MFCD02358730 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of MFCD02358730 involves its interaction with specific molecular targets. In the context of cancer treatment, it has been shown to chelate copper ions, leading to increased reactive oxygen species and subsequent DNA damage in cancer cells . This results in cell cycle arrest and apoptosis, making it a promising candidate for anticancer therapy.

Comparison with Similar Compounds

MFCD02358730 can be compared with other carbon-based photoluminescent compounds:

    Carbon Dots: Similar in structure but may lack the specific functionalization with biguanide groups.

    Graphene Quantum Dots: Share photoluminescent properties but differ in their chemical structure and functionalization.

    Nanodiamonds: Also photoluminescent but have different surface chemistry and applications.

The uniqueness of this compound lies in its specific functionalization with biguanide groups, which enhances its photoluminescent properties and broadens its range of applications.

Properties

IUPAC Name

8-[(dibutylamino)methyl]-7-hydroxy-3-(4-phenylphenoxy)-2-(trifluoromethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H32F3NO4/c1-3-5-18-35(19-6-4-2)20-25-26(36)17-16-24-27(37)29(30(31(32,33)34)39-28(24)25)38-23-14-12-22(13-15-23)21-10-8-7-9-11-21/h7-17,36H,3-6,18-20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEOJIZBBVCKCCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)CC1=C(C=CC2=C1OC(=C(C2=O)OC3=CC=C(C=C3)C4=CC=CC=C4)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H32F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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